![molecular formula C15H25NO4 B1451018 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid CAS No. 1198466-23-7](/img/structure/B1451018.png)
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid
Overview
Description
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid is a bicyclic compound featuring a 3-azabicyclo[3.3.1]nonane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an acetic acid moiety at the 9-position. This compound is primarily used in medicinal chemistry as a building block for synthesizing pharmacologically active molecules. Its bicyclic scaffold imparts conformational rigidity, which is advantageous for targeting biomolecules such as receptors or enzymes . Notably, the Boc group enhances solubility during synthetic processes and can be selectively removed under acidic conditions .
Mechanism of Action
Mode of Action
It is mentioned that this compound is useful as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . This suggests that the compound may interact with its targets to form a ternary complex, leading to the degradation of specific proteins.
Biological Activity
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid, with the CAS number 1198466-23-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and its implications in drug design.
The molecular formula for this compound is C15H25NO4, with a molar mass of 283.36 g/mol. The structural characteristics of the compound suggest potential interactions with biological systems due to the presence of the azabicyclo structure and the carboxylic acid functionality.
Property | Value |
---|---|
Molecular Formula | C15H25NO4 |
Molar Mass | 283.36 g/mol |
CAS Number | 1198466-23-7 |
Antimicrobial Activity
Recent studies indicate that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.
For instance, a study on similar azabicyclo derivatives demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives ranged from 3.91 to 250 µg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 15.62 | S. aureus ATCC 43300 |
Compound B | 31.25 | Staphylococcus epidermidis |
Compound C | 250 | Pseudomonas aeruginosa |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related compounds, such as those derived from azabicyclo structures, varying levels of cytotoxic effects were observed on different cell lines.
For example, one study reported that certain derivatives showed significant cytotoxicity against L929 cells at concentrations exceeding 100 µM after 24 hours of incubation . However, some compounds also demonstrated increased cell viability at lower concentrations, suggesting a complex interaction with cellular mechanisms.
Table 2: Cytotoxicity Results for Related Compounds
Dose (µM) | Compound A (24h) | Compound B (24h) | Compound C (24h) |
---|---|---|---|
200 | 77% | 89% | 86% |
100 | 92% | 88% | 114% |
50 | 74% | 96% | 93% |
The mechanism underlying the biological activity of azabicyclo compounds often involves their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways within microorganisms. The presence of functional groups such as carboxylic acids may enhance their interaction with cellular targets, leading to increased efficacy against resistant strains.
Case Studies
Several case studies highlight the potential applications of azabicyclo derivatives in medicinal chemistry:
- Antibacterial Efficacy : A study demonstrated that a series of azabicyclo derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Another investigation revealed that specific derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment.
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis : The Boc group in this compound is particularly significant in the synthesis of peptides and amino acids. It serves as a protecting group for amines, allowing for selective reactions without affecting other functional groups. This property is crucial in the development of peptide-based therapeutics, where specific amino acid sequences are vital for biological activity.
Drug Development : The structural attributes of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid suggest potential applications in drug design, particularly in creating inhibitors for various biological pathways. Its unique bicyclic structure may enhance binding affinity and specificity towards target proteins.
Organic Synthesis
Building Block for Complex Molecules : This compound can act as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity can be harnessed to develop novel compounds with desired properties.
Stereochemical Control : The bicyclic nature of the compound allows for controlled stereochemistry during synthesis, which is essential for producing enantiomerically pure compounds that are often required in pharmaceuticals.
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis, researchers utilized this compound as a key intermediate. The Boc protecting group effectively shielded the amine during coupling reactions, leading to higher yields of the desired peptide product compared to traditional methods that did not employ this protective strategy.
Case Study 2: Anticancer Drug Development
Another research initiative explored the use of this compound in developing new anticancer agents. By modifying the bicyclic structure, scientists were able to create derivatives that exhibited enhanced cytotoxicity against cancer cell lines, demonstrating its potential as a lead compound in cancer therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves coupling the bicyclic azabicyclo[3.3.1]nonane core with a tert-butoxycarbonyl (Boc)-protected amine, followed by functionalization at the 9-position with an acetic acid moiety. Key challenges include maintaining stereochemical integrity during the bicyclo system formation and avoiding racemization. Purification often requires gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to remove unreacted intermediates. Low yields (<40%) are common due to steric hindrance in the bicyclic framework .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:
- ¹H NMR : Look for characteristic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the bicyclo[3.3.1]nonane protons (δ 1.8–3.0 ppm, multiplet patterns).
- ¹³C NMR : The Boc carbonyl appears at ~155 ppm, while the acetic acid carboxylate resonates at ~170 ppm.
- IR : Confirm Boc protection (C=O stretch at ~1680 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹). Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ for C₁₆H₂₅NO₄ (theoretical m/z 296.1856) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Based on structurally related azabicyclo compounds:
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Avoid dust formation; store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent Boc-group hydrolysis.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the bicyclo[3.3.1]nonane core in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution and steric effects of the bicyclic system. For example:
- The nitrogen atom in the azabicyclo framework exhibits nucleophilic character, but steric hindrance from the tert-butyl group reduces its accessibility.
- Transition-state analysis reveals energy barriers for ring-opening reactions (e.g., acid-mediated Boc deprotection) are higher than linear analogs, requiring harsher conditions (e.g., TFA/DCM) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphism or residual solvents. To address this:
- Perform thermogravimetric analysis (TGA) to detect solvent residues.
- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
- Compare solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) via NMR to identify solvent-specific interactions .
Q. How does the tert-butyloxycarbonyl (Boc) group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The Boc group is stable in neutral/basic conditions but hydrolyzes under acidic conditions (pH < 3). To study this:
- Conduct accelerated stability testing (e.g., 0.1 M HCl, 37°C) and monitor degradation via HPLC.
- Use LC-MS to identify byproducts (e.g., free amine or tert-butanol).
- Adjust formulation buffers to pH 5–7 for long-term storage .
Q. What are the best practices for designing bioactivity assays given the compound’s potential as a pharmacophore?
- Methodological Answer : Prioritize assays that exploit the bicyclo system’s rigidity:
- Enzyme inhibition : Use fluorescence polarization to measure binding to target proteins (e.g., proteases).
- Cell permeability : Perform Caco-2 monolayer assays with LC-MS quantification.
- Metabolic stability : Incubate with liver microsomes and track parent compound depletion via UPLC .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for derivatives of this compound?
- Methodological Answer : Variations may stem from impurities or polymorphic forms. Solutions include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Boc Protection : The Boc group in the target compound and its analogs (e.g., ) improves synthetic handling but requires deprotection for biological activity. Unprotected derivatives (e.g., ) may exhibit higher reactivity but lower stability .
Substituent Position : The position of the carboxylic acid/ester group (C3 vs. C9) significantly impacts molecular conformation and interactions. For example, the exo-C3 carboxylic acid isomer () may adopt distinct binding modes compared to the C9-substituted target compound.
Heteroatom Inclusion : The 3-oxa analog () introduces an oxygen atom into the bicyclo framework, altering electronic properties and hydrogen-bonding capacity, which could enhance solubility or alter target selectivity.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonan-9-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-10-5-4-6-11(9-16)12(10)7-13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASFFNDFGPQZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C1)C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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